5-Bromo-2-fluorobenzaldehyde

Catalog No.
S668544
CAS No.
93777-26-5
M.F
C7H4BrFO
M. Wt
203.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-fluorobenzaldehyde

CAS Number

93777-26-5

Product Name

5-Bromo-2-fluorobenzaldehyde

IUPAC Name

5-bromo-2-fluorobenzaldehyde

Molecular Formula

C7H4BrFO

Molecular Weight

203.01 g/mol

InChI

InChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H

InChI Key

MMFGGDVQLQQQRX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C=O)F

Synonyms

2-Fluoro-5-bromobenzaldehyde; 3-Bromo-6-fluorobenzaldehyde;

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)F

Synthesis and Characterization:

5-Bromo-2-fluorobenzaldehyde is an organic compound with the chemical formula C7H4BrFO. It is a white crystalline solid with a melting point of 48-50°C. The synthesis of 5-Bromo-2-fluorobenzaldehyde has been reported in several scientific publications, with various methods employed. Common approaches involve the bromination and subsequent fluorination of appropriate starting materials like toluene or benzaldehyde derivatives. [, ]

Potential Applications:

Research suggests that 5-Bromo-2-fluorobenzaldehyde may possess valuable properties for various scientific applications, although its use is not yet widespread. Here are some potential areas of exploration:

  • Medicinal Chemistry: The presence of the bromine and fluorine substituents in the molecule could potentially influence its biological activity. Studies have investigated its potential as a precursor for the synthesis of novel bioactive compounds, including anti-cancer agents and anti-inflammatory drugs. [, ] However, further research is needed to fully understand its therapeutic potential and any associated safety concerns.
  • Material Science: 5-Bromo-2-fluorobenzaldehyde could potentially be used as a building block in the synthesis of functional materials. Research suggests its potential application in the development of liquid crystals and organic light-emitting diodes (OLEDs) due to its aromatic structure and the presence of electron-withdrawing substituents. [, ] However, further studies are required to optimize its properties and explore its practical applications in material science.

Molecular Structure Analysis

The key feature of 5-bromo-2-fluorobenzaldehyde's structure is the aromatic ring with bromine and fluorine substituents. The presence of the electron-withdrawing bromine atom deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, particularly at the ortho and para positions relative to the bromine []. The fluorine atom, on the other hand, is a weaker electron-withdrawing group compared to bromine. However, it can still influence reaction rates and product distributions in some cases.


Chemical Reactions Analysis

  • Bromination: Direct bromination of 2-fluorobenzaldehyde using Br2 or a brominating agent like NBS (N-bromosuccinimide).
  • Fluorinations: Various methods exist, including the Schiemann reaction using lead(IV) fluoride (PbF4) or fluorination with selectfluor (phenyliodine(II) acetate).

The specific reaction conditions and choice of reagents would depend on various factors like cost, efficiency, and selectivity.


Physical And Chemical Properties Analysis

  • CAS Number: 93777-26-5 []
  • Molecular Formula: C7H4BrFO
  • Molecular Weight: 203.01 g/mol []
  • Melting Point: 51-56 °C (literature value) []
  • Boiling Point: No data available
  • Solubility: Presumed to be slightly soluble in organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water due to the non-polar nature of the aromatic ring.
  • Stability: Stable under normal storage conditions (2-8°C) [].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-fluorobenzaldehyde

Dates

Modify: 2023-08-15
Okuzumi et al. Inhibitor hijacking of Akt activation Nature Chemical Biology, doi: 10.1038/nchembio.183, published online 24 May 2009 http://www.nature.com/naturechemicalbiology

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